molecular formula C21H20O7 B1498692 6-Prenylquercetin-3-methylether CAS No. 151649-34-2

6-Prenylquercetin-3-methylether

Cat. No.: B1498692
CAS No.: 151649-34-2
M. Wt: 384.4 g/mol
InChI Key: XREZFYPTHFWMDM-UHFFFAOYSA-N
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Description

5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone: is a naturally occurring flavonoid compound. It is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxy group, along with a prenyl group attached to the flavone backbone. This compound is known for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone typically involves the following steps:

    Prenylation: The introduction of the prenyl group is a key step. This can be achieved through the reaction of a suitable flavonoid precursor with prenyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced using methyl iodide in the presence of a base like sodium hydride.

    Hydroxylation: The hydroxyl groups are typically introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as plants, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes involving the steps mentioned above.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Quinones, oxidized flavonoid derivatives.

    Reduction: Reduced flavonoid derivatives.

    Substitution: Substituted flavonoid derivatives with altered functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex flavonoid derivatives.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

Medicine:

Industry:

  • Used in the development of natural health products and supplements.
  • Potential applications in the cosmetic industry for its antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness:

  • The presence of the 6-prenyl group in 5,7,3’,4’-Tetrahydroxy-3-methoxy-6-prenylflavone distinguishes it from other similar compounds, potentially contributing to its unique biological activities and therapeutic potential.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)25)19(26)21(27-3)20(28-16)11-5-7-13(22)15(24)8-11/h4-5,7-9,22-25H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREZFYPTHFWMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Prenylquercetin-3-methylether
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6-Prenylquercetin-3-methylether
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Reactant of Route 5
6-Prenylquercetin-3-methylether
Reactant of Route 6
6-Prenylquercetin-3-methylether

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